
3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromomethyl group, a chlorophenyl group, and a methyl group attached to the quinoxaline core, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by condensing an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Bromomethylation: The bromomethyl group can be introduced by treating the intermediate compound with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The quinoxaline core can undergo redox reactions, which can modify its electronic properties.
Coupling Reactions: The chlorophenyl group can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted quinoxalines with various functional groups replacing the bromomethyl group.
Oxidation and Reduction: Products include quinoxaline derivatives with altered oxidation states.
科学的研究の応用
3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting cancer, bacterial infections, and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Material Science: It is employed in the development of organic semiconductors and other advanced materials due to its electronic properties.
作用機序
The mechanism of action of 3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases involved in cancer cell proliferation.
Electronic Properties: In material science, the compound’s electronic properties are influenced by its conjugated system, allowing it to participate in charge transfer processes.
類似化合物との比較
Similar Compounds
2-(2-Chlorophenyl)-3-methylquinoxaline: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Bromomethyl)-2-phenylquinoxaline: Lacks the chlorine atom, which may affect its electronic properties and reactivity.
Uniqueness
3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline is unique due to the presence of both bromomethyl and chlorophenyl groups, which provide a combination of reactivity and electronic properties not found in similar compounds. This makes it a versatile molecule for various chemical transformations and applications.
特性
分子式 |
C16H12BrClN2 |
|---|---|
分子量 |
347.63 g/mol |
IUPAC名 |
3-(bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline |
InChI |
InChI=1S/C16H12BrClN2/c1-10-5-4-8-13-15(10)20-14(9-17)16(19-13)11-6-2-3-7-12(11)18/h2-8H,9H2,1H3 |
InChIキー |
RBLZMRPJCFUXEJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)N=C(C(=N2)CBr)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-7-yl)acetic acid](/img/structure/B15243384.png)

![4-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243395.png)

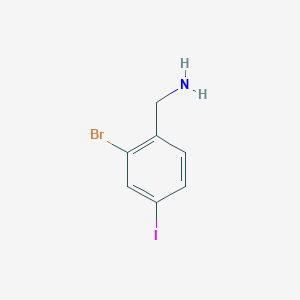
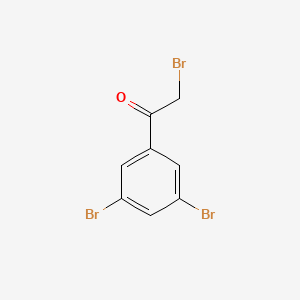
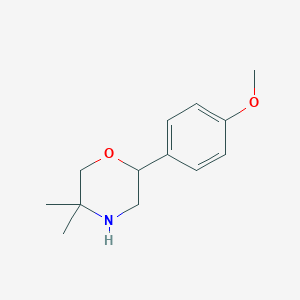
![2-(3-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B15243416.png)
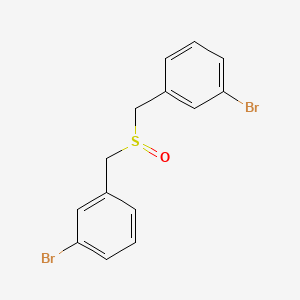
![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol dihydrochloride](/img/structure/B15243428.png)
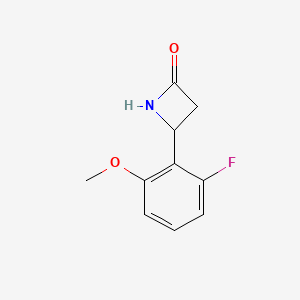
![2-{[(3-Methylbutan-2-yl)amino]methyl}phenol](/img/structure/B15243450.png)
![(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL](/img/structure/B15243451.png)
